1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline
Overview
Description
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is an intriguing chemical compound known for its complex structure, which comprises a pyrrolidine ring fused with a butanoyl group and an L-proline moiety. Its unique configuration allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it valuable in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline typically involves multi-step organic synthesis procedures:
Formation of Pyrrolidin-2-Yl Intermediate
Reagents: : Pyrrolidine, suitable base.
Conditions: : Mild to moderate temperatures, inert atmosphere.
Coupling with Butanoyl Moiety
Reagents: : Butanoyl chloride, catalyst (e.g., DMAP).
Conditions: : Room temperature, anhydrous conditions.
Integration with L-Proline
Reagents: : L-Proline, coupling agents (e.g., EDCI, HOBt).
Conditions: : Room temperature to slight heating, inert atmosphere.
Industrial Production Methods
On an industrial scale, the production would involve the optimization of the synthetic route to improve yield and efficiency:
Catalysts: : Utilization of advanced catalysts to enhance reaction rates.
Automation: : Implementation of automated systems for precise control of reaction conditions.
Scaling: : Batch or continuous flow processes to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline can undergo several types of reactions:
Oxidation: : Conversion of functional groups into higher oxidation states.
Reduction: : Transformation into lower oxidation state derivatives.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, under controlled pH and temperature conditions.
Reduction: : LiAlH₄, NaBH₄, in anhydrous solvents.
Substitution: : Nucleophilic reagents like amines, thiols, under ambient to moderate temperatures.
Major Products Formed
Oxidation Products: : Corresponding acids, ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Varied depending on the substituent introduced.
Scientific Research Applications
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline is utilized across various research fields:
Chemistry: : As a chiral building block in asymmetric synthesis.
Biology: : In enzyme inhibition studies due to its structural mimicry.
Medicine: : Potential therapeutic agent in neurodegenerative diseases and infections.
Industry: : As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action often involves:
Molecular Targets: : Enzymes, receptors where it can bind due to its unique structure.
Pathways: : Inhibition of enzymatic pathways, modulation of receptor activity.
Comparison with Similar Compounds
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-L-Proline stands out due to its specific structural features:
Similar Compounds
1-{4-Oxo-4-[(2S)-Pyrrolidin-2-Yl]butanoyl}-D-Proline: : Differs in chirality.
N-Acetylproline: : Lacks the pyrrolidinyl group.
Pyrrolidinylbutanoic acid: : Lacks the proline moiety.
Uniqueness: : Combines the properties of pyrrolidine and proline, offering a unique spectrum of chemical reactivity and biological activity.
And there you have it! Curious to learn more about any specific aspect?
Properties
IUPAC Name |
(2S)-1-[4-oxo-4-[(2S)-pyrrolidin-2-yl]butanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(9-3-1-7-14-9)5-6-12(17)15-8-2-4-10(15)13(18)19/h9-10,14H,1-8H2,(H,18,19)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVBOVVXXBUFFZ-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)CCC(=O)N2CCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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